molecular formula C8H6BClO3 B2826069 (6-Chloro-1-benzofuran-2-yl)boronic acid CAS No. 1851286-70-8

(6-Chloro-1-benzofuran-2-yl)boronic acid

Cat. No.: B2826069
CAS No.: 1851286-70-8
M. Wt: 196.39
InChI Key: YSTULHWRFLFDIH-UHFFFAOYSA-N
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Description

(6-Chloro-1-benzofuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 6-chloro-1-benzofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-1-benzofuran-2-yl)boronic acid typically involves the borylation of 6-chloro-1-benzofuran. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-1-benzofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic chemistry, (6-Chloro-1-benzofuran-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of electronic components .

Comparison with Similar Compounds

  • (6-Bromo-1-benzofuran-2-yl)boronic acid
  • (6-Methyl-1-benzofuran-2-yl)boronic acid
  • (6-Fluoro-1-benzofuran-2-yl)boronic acid

Comparison: Compared to its analogs, (6-Chloro-1-benzofuran-2-yl)boronic acid offers unique reactivity due to the electron-withdrawing effect of the chlorine atom, which can influence the electronic properties of the boronic acid group and the overall reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of electron-deficient biaryl compounds .

Properties

IUPAC Name

(6-chloro-1-benzofuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTULHWRFLFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851286-70-8
Record name (6-chloro-1-benzofuran-2-yl)boronic acid
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